

Copper(II) Acetylacetonate: A Versatile Precursor in Organometallic Chemistry and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

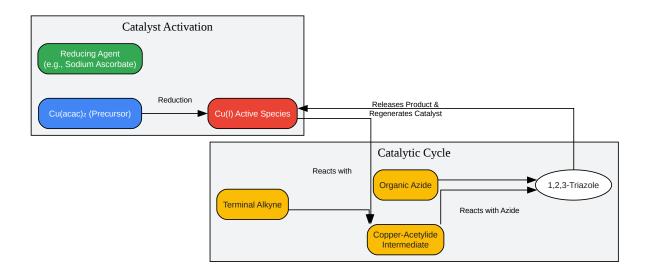
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Copper(II) acetylacetonate, Cu(acac)₂, is a widely utilized and commercially available coordination complex that serves as a stable, soluble, and inexpensive precursor for a vast array of applications in organometallic chemistry and materials science. Its versatility stems from the reactivity of the central copper atom and the labile nature of the acetylacetonate ligands. This guide provides a comprehensive overview of its properties, key applications as a precursor and catalyst, detailed experimental protocols, and mechanistic insights.

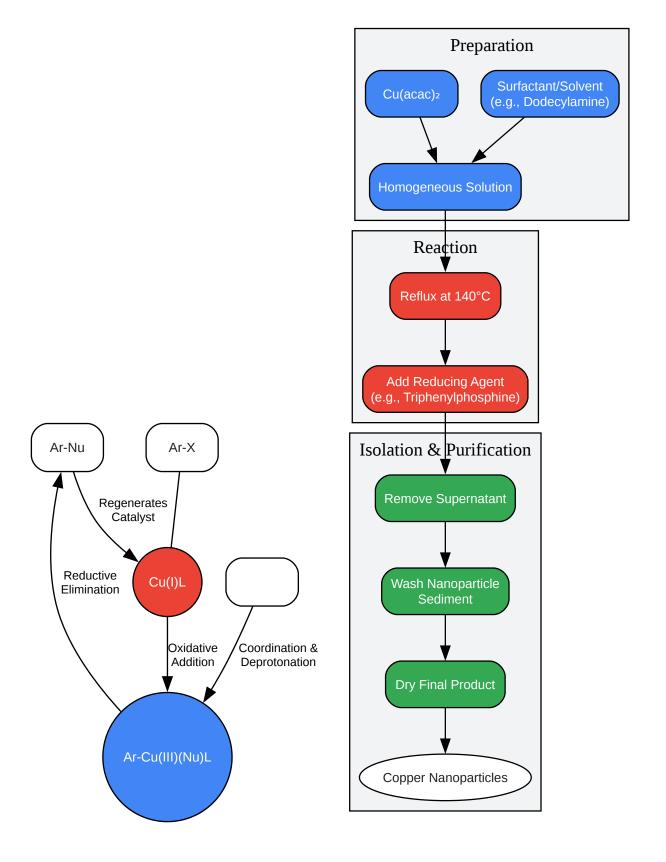
Physicochemical Properties of Copper(II) Acetylacetonate

Cu(acac)₂ is a bright blue crystalline solid with a square planar geometry around the copper center.[1] It is generally stable under air and moisture, making it a convenient reagent for various synthetic procedures.[2] Its solubility in organic solvents and its convenient decomposition temperature are key properties that enable its use as a precursor.[3][4]

Property	Value	Citations
Chemical Formula	C10H14CuO4	[3]
Molecular Weight	261.76 g/mol	[3]
Appearance	Blue crystalline solid/powder	[1][3]
Melting Point	284-288 °C (decomposes)	[3][5][6]
Solubility	Soluble in chloroform; slightly soluble in water and alcohol.	[3][6]
Structure	Square planar Cu(II) center	[1]


Applications in Organometallic Catalysis

Cu(acac)₂ is a prominent catalyst precursor for a variety of organic transformations. While it is a Cu(II) complex, it can be reduced in situ to the catalytically active Cu(I) species or participate directly in Cu(II)-catalyzed pathways.


Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The CuAAC reaction is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[7] Cu(acac)₂ has been demonstrated to be an effective catalyst for this transformation, often in aqueous media, highlighting its utility in green chemistry applications.[8][9] The reaction typically involves the in situ reduction of the Cu(II) precursor to the active Cu(I) catalyst, which then facilitates the cycloaddition between an azide and a terminal alkyne.[10]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Copper(II) acetylacetonate Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper(II) acetylacetonate | C10H14CuO4 | CID 13669119 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nanonasibulin.com [nanonasibulin.com]
- 5. geneseo.edu [geneseo.edu]
- 6. Cupric acetylacetonate | 13395-16-9 [chemicalbook.com]
- 7. Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN104945340B Copper acetylacetonate (II) catalyzed method for synthesizing 1,2,3-triazole compounds Google Patents [patents.google.com]
- 10. Click Chemistry [organic-chemistry.org]
- To cite this document: BenchChem. [Copper(II) Acetylacetonate: A Versatile Precursor in Organometallic Chemistry and Materials Science]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b075927#copper-ii-acetylacetonate-as-a-precursor-in-organometallic-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com